molecular formula C10H12O3S B083864 3-[(4-Methoxyphenyl)thio]propanoic acid CAS No. 13739-36-1

3-[(4-Methoxyphenyl)thio]propanoic acid

Cat. No. B083864
CAS RN: 13739-36-1
M. Wt: 212.27 g/mol
InChI Key: YGLGCLKWXCJXRC-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)thio]propanoic acid is a chemical compound with various properties and applications in chemistry and related fields. Its synthesis and analysis have been a subject of research over the years.

Synthesis Analysis

  • The synthesis of 3-[(4-Methoxyphenyl)thio]propanoic acid involves regiospecific processes. Kumarasinghe et al. (2009) detailed the regiospecific synthesis of a structurally related compound, emphasizing the complexity of identifying the correct regioisomer through spectroscopic techniques alone (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

  • The molecular structure of 3-[(4-Methoxyphenyl)thio]propanoic acid and related compounds have been analyzed using X-ray crystallography and other spectroscopic methods. For instance, Venkatesan et al. (2016) conducted a detailed study of a related compound, revealing insights into its structural stability and intermolecular interactions (Venkatesan et al., 2016).

Chemical Reactions and Properties

  • The compound shows susceptibility to various chemical reactions. For example, Brown et al. (1971) discussed the ring closure of a related compound and its susceptibility to auto-oxidation, forming different by-products (Brown, Denman, & O'donnell, 1971).

Scientific Research Applications

  • Summary of the Application : The paper discusses the synthesis of novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide and their potential antioxidant and anticancer activities .
  • Methods of Application or Experimental Procedures : The compounds were synthesized and their molecular structures were confirmed by IR, 1H-, 13C-NMR spectroscopy and mass spectrometry data . The antioxidant activity of the synthesized compounds was screened by DPPH radical scavenging method . Anticancer activity was tested by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .
  • Results or Outcomes : The antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide has been tested to be ca. 1.4 times higher than that of a well-known antioxidant ascorbic acid . In general, the tested compounds were more cytotoxic against U-87 than MDA-MB-231 cell line . 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone has been identified as the most active compound against the glioblastoma U-87 cell line .

properties

IUPAC Name

3-(4-methoxyphenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGCLKWXCJXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403231
Record name 3-[(4-methoxyphenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Methoxyphenyl)thio]propanoic acid

CAS RN

13739-36-1
Record name 3-[(4-Methoxyphenyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13739-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-methoxyphenyl)thio]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-methoxyphenyl)sulfanyl]propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Song - 2012 - search.proquest.com
Cathepsin L, a member of the lysosome cysteine proteases, is ubiquitously expressed in tissue and is responsible for protein turnover. An overexpression of cathepsin L by certain …
Number of citations: 1 search.proquest.com

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